molecular formula C9H4BrF2NS B6617429 4-bromo-2-(2,6-difluorophenyl)-1,3-thiazole CAS No. 1515515-29-3

4-bromo-2-(2,6-difluorophenyl)-1,3-thiazole

Cat. No. B6617429
CAS RN: 1515515-29-3
M. Wt: 276.10 g/mol
InChI Key: RIHWKARTDRLCMQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,6-difluorophenyl)-1,3-thiazole, commonly referred to as 4-Br-2-DFPT, is an important organic compound used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. It is a heterocyclic aromatic compound, containing both nitrogen and sulfur atoms, and is synthesized through a variety of methods. 4-Br-2-DFPT has been extensively studied due to its unique chemical and physical properties, which make it useful for a variety of scientific research applications.

Mechanism of Action

4-Br-2-DFPT has been studied for its potential mechanism of action. It has been shown to interact with various proteins and enzymes, such as cytochrome P450 and glutathione-S-transferase, and to inhibit their activity. 4-Br-2-DFPT has also been shown to interact with DNA and to induce oxidative stress, which may lead to cell death.
Biochemical and Physiological Effects
4-Br-2-DFPT has been studied for its biochemical and physiological effects. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, 4-Br-2-DFPT has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-Br-2-DFPT has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique chemical and physical properties make it useful for a variety of scientific research applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various proteins and enzymes. However, 4-Br-2-DFPT also has some limitations for use in lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

The potential applications of 4-Br-2-DFPT are numerous, and there are many potential future directions for research. Further studies could be conducted to better understand its mechanism of action and to identify new potential uses for the compound. In addition, research could be conducted to develop more efficient and cost-effective methods for synthesizing the compound, which could make it more widely available for use in lab experiments. Finally, research could be conducted to develop novel compounds based on 4-Br-2-DFPT, which could have potential applications in the treatment of cancer and other diseases.

Synthesis Methods

4-Br-2-DFPT can be synthesized through several methods, including a three-step reaction of 2,6-difluorobenzaldehyde, thiourea, and sodium bromide in ethanolic sodium hydroxide, a three-step reaction of 2,6-difluorobenzaldehyde, thiourea, and bromine in ethanol, and a four-step reaction of 2,6-difluorobenzaldehyde, thiourea, and bromine in ethanol. All three methods yield 4-Br-2-DFPT in high yield, with the three-step reaction of 2,6-difluorobenzaldehyde, thiourea, and sodium bromide in ethanolic sodium hydroxide being the most efficient.

Scientific Research Applications

4-Br-2-DFPT has been extensively studied due to its unique chemical and physical properties, which make it useful for a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as 2-thiazolyl-4-bromo-2-fluoro-benzamides, which have potential applications in the treatment of cancer and other diseases. 4-Br-2-DFPT has also been used in the synthesis of novel materials, such as polymers and nanocomposites, which can be used in a variety of applications, including drug delivery and tissue engineering.

properties

IUPAC Name

4-bromo-2-(2,6-difluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NS/c10-7-4-14-9(13-7)8-5(11)2-1-3-6(8)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHWKARTDRLCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=CS2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2,6-difluorophenyl)thiazole

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